molecular formula C16H13N3O3S2 B15280860 2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate

2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B15280860
M. Wt: 359.4 g/mol
InChI Key: GWVWIQRIKYBBPC-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a benzothiazole moiety and a nicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 2-aminobenzothiazole with nicotinic acid derivatives. One common method includes the condensation of 2-aminobenzothiazole with 2-(methylthio)nicotinic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzothiazoles, halobenzothiazoles.

Scientific Research Applications

2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The benzothiazole moiety can intercalate with DNA, potentially leading to anticancer activity. The nicotinate ester may also play a role in modulating biological pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]thiazol-2-ylamino)methylphenol: Similar structure but with a phenol group instead of a nicotinate ester.

    2-(Benzo[d]thiazol-2-ylamino)benzoic acid: Contains a carboxylic acid group instead of a nicotinate ester.

    2-(Benzo[d]thiazol-2-ylamino)ethyl acetate: Features an acetate ester instead of a nicotinate ester.

Uniqueness

2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both the benzothiazole and nicotinate ester moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C16H13N3O3S2

Molecular Weight

359.4 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H13N3O3S2/c1-23-14-10(5-4-8-17-14)15(21)22-9-13(20)19-16-18-11-6-2-3-7-12(11)24-16/h2-8H,9H2,1H3,(H,18,19,20)

InChI Key

GWVWIQRIKYBBPC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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